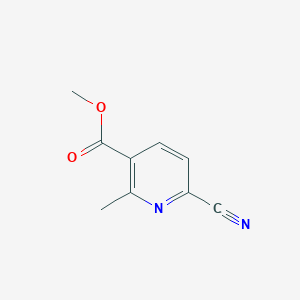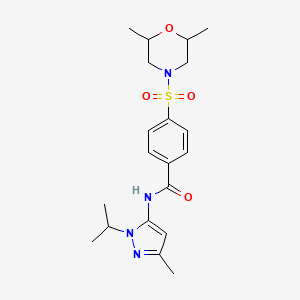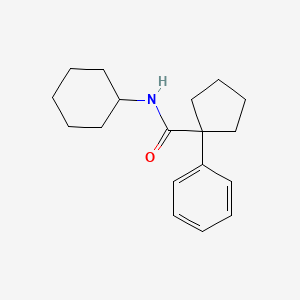![molecular formula C22H20BrN7O B2514358 (2-ブロモフェニル)(4-(3-(p-トリル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)メタノン CAS No. 920383-50-2](/img/structure/B2514358.png)
(2-ブロモフェニル)(4-(3-(p-トリル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20BrN7O and its molecular weight is 478.354. The purity is usually 95%.
BenchChem offers high-quality (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
承知いたしました。(2-ブロモフェニル)(4-(3-(p-トリル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)メタノン、別名1-(2-ブロモベンゾイル)-4-[3-(4-メチルフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル]ピペラジンという化合物の科学研究における用途について、包括的な分析を以下に示します。
抗癌活性
この化合物は、抗癌剤として潜在的な可能性を示しています。トリアゾロピリミジン部分は、さまざまな癌細胞株を阻害することで、抗癌作用に寄与することが知られています。 研究によると、このような化合物は細胞増殖を阻害し、癌細胞のアポトーシスを誘導する可能性があります .
抗菌性
この化合物は、顕著な抗菌活性を示します。ブロモフェニル基とトリアゾロピリミジン基は、さまざまな細菌や真菌株に対する抗菌効果を高めると知られています。 そのため、新しい抗生物質を開発するための有望な候補となっています .
抗炎症作用
研究により、この化合物は抗炎症剤として作用する可能性が示されています。 トリアゾロピリミジン構造は、炎症反応に関与する主要な酵素や経路を阻害することで、炎症を効果的に抑制することが特に有効です .
抗ウイルス用途
この化合物は、抗ウイルス用途の潜在的な可能性を秘めています。 トリアゾール環系は、ウイルス複製を阻害する能力で知られており、この化合物は抗ウイルス薬開発のさらなる研究の対象となっています .
神経学研究
この化合物は、中枢神経系への影響についても研究されています。 ピペラジン部分は、神経伝達物質受容体と相互作用することが知られており、不安、うつ病、統合失調症などの神経疾患の新しい治療法の開発につながる可能性があります .
心臓血管研究
研究によると、この化合物は心臓血管の健康に有益な影響を与える可能性があります。 トリアゾロピリミジン構造は、さまざまな心臓血管パラメータに影響を与える可能性があり、心臓病の新しい治療法につながる可能性があります .
抗酸化活性
この化合物は、抗酸化作用を示しており、細胞を酸化ストレスや損傷から保護する上で非常に重要です。 この活性は、酸化ストレスが関与する疾患の治療法開発において特に重要です .
酵素阻害
この化合物は、特定の酵素を阻害する能力について研究されています。酵素阻害剤は、代謝性疾患や癌など、さまざまな疾患の治療に役立ちます。 この化合物の独自の構造により、酵素の活性部位に効果的に結合することができます .
これらの用途は、(2-ブロモフェニル)(4-(3-(p-トリル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)メタノンの科学研究や創薬における多様な可能性を浮き彫りにしています。
Molecules | Free Full-Text | Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines A brief review of the biological potential of indole derivatives
特性
IUPAC Name |
(2-bromophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O/c1-15-6-8-16(9-7-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)17-4-2-3-5-18(17)23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQZNCNCLWICEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Br)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)


![N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2514279.png)



![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)



![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)

